molecular formula C23H23ClN4O2 B10867184 4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B10867184
M. Wt: 422.9 g/mol
InChI Key: JHTUWKCAYQYRBG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl ethyl group, and a phenyl group attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core dihydropyrrolo[3,4-c]pyrazol-6(1H)-one structure, followed by the introduction of the chlorophenyl, morpholinyl ethyl, and phenyl groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents such as hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include other dihydropyrrolo[3,4-c]pyrazol derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(2-morpholin-4-ylethyl)-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H23ClN4O2/c24-18-8-6-17(7-9-18)22-19-20(16-4-2-1-3-5-16)25-26-21(19)23(29)28(22)11-10-27-12-14-30-15-13-27/h1-9,22H,10-15H2,(H,25,26)

InChI Key

JHTUWKCAYQYRBG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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